2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Lipophilicity Drug-likeness Partition coefficient

Sourcing the correct regioisomer for angular triazolopyridine synthesis? This 2-hydrazinyl isomer ensures angular (not linear) ring fusion via cyclocondensation with orthoesters or carboxylic acids. • LogP 1.63 (vs. 1.14 for 2-hydrazinylpyridine) - improved organic-phase solubility during condensation • 2 HBD, 3 HBA - enables hydrazone and Schiff base formation inaccessible from the 2-amino analog (PSA 50.94 Ų) • 1 rotatable bond - bicyclic framework offers conformational pre-organization for target binding Supplied with Certificate of Analysis; global shipping available.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 937667-54-4
Cat. No. B12432810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine
CAS937667-54-4
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=C(C=C2)NN
InChIInChI=1S/C8H11N3/c9-11-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3,9H2,(H,10,11)
InChIKeyQBZCQRIFUFMUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 937667-54-4): Procurement-Relevant Structural and Physicochemical Baseline


2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 937667-54-4) is a heterocyclic building block composed of a 6,7-dihydro-5H-cyclopenta[b]pyridine core substituted with a hydrazinyl group at the 2-position. Its molecular formula is C₈H₁₁N₃ (MW 149.19 g/mol; exact mass 149.095) . The scaffold features a bicyclic architecture with a cyclopentane ring fused to a pyridine ring, and the hydrazinyl moiety contributes two hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA), with a computed topological polar surface area (PSA) of 50.94 Ų and a LogP of 1.63 . This compound is utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis .

Why 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 937667-54-4) Cannot Be Replaced by Simpler Hydrazinyl-Pyridines or Amino Analogs


Substituting this compound with simpler in-class analogs such as 2-hydrazinylpyridine (CAS 4930-98-7) or 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS 146331-19-3) introduces measurable differences in lipophilicity, hydrogen bonding capacity, and molecular shape that directly impact reactivity and downstream synthetic outcomes. The cyclopentane ring fusion elevates LogP by approximately 0.5 units relative to 2-hydrazinylpyridine, altering partitioning behavior , while the hydrazinyl moiety at position 2 adds an additional H-bond donor and acceptor compared with the 2-amino analog, expanding the compound's utility for Schiff base formation, cyclocondensation, and metal coordination [1]. Positional isomers (e.g., 5-hydrazinyl substitution) present identical molecular formulae but differing electronic environments at the pyridine nitrogen, which influence nucleophilicity and regioselectivity in subsequent transformations [2].

Quantitative Differentiation Evidence: 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 937667-54-4) vs. Closest Analogs and In-Class Candidates


Lipophilicity Advantage (LogP) vs. 2-Hydrazinylpyridine: Cyclopentane Ring Fusion Increases LogP by ~0.5

The target compound exhibits a computed LogP of 1.63 compared with 1.14 for the simpler 2-hydrazinylpyridine (CAS 4930-98-7), representing a 0.49-unit increase in lipophilicity conferred by the fused cyclopentane ring . This differential exceeds the typical measurement error for computed LogP and falls within a range known to influence membrane permeability and organic-phase extraction efficiency.

Lipophilicity Drug-likeness Partition coefficient

Hydrogen Bond Donor/Acceptor Expansion vs. 2-Amino Analog: Enabling Schiff Base and Hydrazone Chemistry

The target compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, compared with 1 HBD and 2 HBA for the 2-amino analog 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS 146331-19-3) [1]. The additional hydrazinyl nitrogen serves as both a nucleophilic site for condensation reactions with carbonyl electrophiles and a hydrogen bond donor for molecular recognition, a dual capability absent in the primary amine analog .

Hydrogen bonding Schiff base Hydrazone Synthetic intermediate

PSA Retention with Elevated LogP vs. Core Scaffold: Balancing Polarity and Lipophilicity

The target compound maintains a PSA of 50.94 Ų while achieving a LogP of 1.63, compared with the unsubstituted core scaffold 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9) which exhibits a PSA of 12.89 Ų and LogP of 1.57 [1]. The hydrazinyl group adds 38.05 Ų of polar surface area while only marginally increasing LogP (+0.06), creating a compound that retains good membrane permeability while gaining significant hydrogen bonding capacity. This PSA-LogP combination places the compound within favorable drug-like chemical space (PSA < 140 Ų, LogP < 5) but with greater polarity than the core scaffold.

Polar surface area Drug-likeness Physicochemical balance

Positional Isomer Differentiation: 2-Hydrazinyl vs. 5-Hydrazinyl Substitution—Regiochemical Implications for Heterocycle Synthesis

The 2-hydrazinyl positional isomer (target) places the nucleophilic hydrazine adjacent to the pyridine nitrogen, enabling chelation and directed electrophilic substitution patterns distinct from the 5-hydrazinyl isomer (CAS 1260655-14-8). In hydrazino derivatives of cyclopenta[c]pyridine, the positional substitution dictates the regiochemistry of triazole and tetrazole ring formation during cyclocondensation reactions, with the 2-substituted isomer favoring angularly fused products such as [1,2,4]triazolo[4,3-a]pyridine systems, while alternative substitution patterns yield linearly fused isomers [1]. No quantitative head-to-head biological comparison data were identified for these specific isomers in the searched literature.

Regiochemistry Positional isomer Triazolopyridine Cyclocondensation

Rotatable Bond Constraint vs. 2-Hydrazinylpyrimidine Analog: Conformational Pre-organization Benefit

The target compound possesses only 1 rotatable bond (the hydrazinyl C-N linkage), identical to 2-hydrazinylpyridine but distinct from more flexible hydrazinylalkyl derivatives. When compared with the pyrimidine analog 2-hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 1372875-19-8, MW 150.18, C₇H₁₀N₄), the target compound's pyridine core provides a different hydrogen bond acceptor geometry (one pyridine nitrogen vs. two pyrimidine nitrogens) while maintaining the same rotatable bond count . This constrained conformational profile limits entropic penalties upon target binding relative to more flexible hydrazine derivatives, a principle established for constrained bicyclic vs. monocyclic scaffolds .

Conformational restriction Rotatable bonds Scaffold rigidity

Optimal Procurement and Application Scenarios for 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 937667-54-4) Based on Differentiated Properties


Synthesis of Angularly Fused Triazolopyridine and Tetrazolopyridine Libraries via Cyclocondensation

The 2-hydrazinyl substitution pattern, adjacent to the pyridine nitrogen, makes this compound the preferred starting material for constructing angularly fused [1,2,4]triazolo[4,3-a]pyridine derivatives through reaction with orthoesters, carboxylic acids, or carbon disulfide. This regiochemical outcome is a direct consequence of the hydrazine position relative to the pyridine N atom, as supported by class-level synthetic precedent established by Hovakimyan et al. for related cyclopenta[c]pyridine hydrazino derivatives [1]. Procurement of the 2-isomer rather than the 5-isomer is critical when the angular fusion product is the synthetic target.

Hydrazone and Schiff Base Formation for Metal Chelation and Bioactive Compound Synthesis

With 2 HBD and 3 HBA, the compound reacts with aldehydes or ketones to form stable hydrazone linkages, a transformation not directly accessible from the corresponding 2-amino analog. The elevated LogP (1.63) relative to 2-hydrazinylpyridine (LogP 1.14) improves organic-phase solubility during condensation reactions, while the PSA of 50.94 Ų maintains sufficient polarity for aqueous workup. This property combination is advantageous for generating metal-chelating ligands or bioactive hydrazone libraries .

Scaffold-Hopping Intermediate in Kinase Inhibitor and GPCR Ligand Programs

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a recognized core in 5-HT₂c receptor agonists (Pfizer patent family) and kinase inhibitor programs [2]. The hydrazinyl group at C-2 provides a nucleophilic handle for further derivatization into pyrazole, pyridazine, or triazole substituents commonly found in kinase inhibitor pharmacophores. The constrained bicyclic framework (1 rotatable bond) offers conformational pre-organization advantages over monocyclic pyridine scaffolds, potentially reducing entropic binding penalties.

Physicochemical Property-Tailored Building Block for Parallel Synthesis

For parallel library synthesis where balanced LogP (1.63) and PSA (50.94 Ų) are required in the final compounds, this intermediate offers a favorable starting point. The PSA:LogP ratio of approximately 31:1 indicates good aqueous solubility potential while retaining membrane permeability. Compared with the unsubstituted scaffold (PSA 12.89, LogP 1.57), the hydrazinyl derivative provides significantly greater hydrogen bonding capacity without compromising the lipophilicity window suitable for CNS or intracellular targets [3].

Quote Request

Request a Quote for 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.